5,5,5-Trichloro-4-hydroxypentan-2-one
Description
5,5,5-Trichloro-4-hydroxypentan-2-one is a halogenated ketone derivative featuring a hydroxyl group at the C4 position and three chlorine atoms at the C5 terminal. The hydroxyl group may contribute to hydrogen bonding, influencing solubility and intermolecular interactions.
Properties
CAS No. |
1552-33-6 |
|---|---|
Molecular Formula |
C5H7Cl3O2 |
Molecular Weight |
205.46 g/mol |
IUPAC Name |
5,5,5-trichloro-4-hydroxypentan-2-one |
InChI |
InChI=1S/C5H7Cl3O2/c1-3(9)2-4(10)5(6,7)8/h4,10H,2H2,1H3 |
InChI Key |
HWXDMAWAKHEIDB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CC(=O)CC(C(Cl)(Cl)Cl)O |
Other CAS No. |
1552-33-6 |
Synonyms |
5,5,5-TRICHLORO-4-HYDROXYPENTAN-2-ONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section compares 5,5,5-Trichloro-4-hydroxypentan-2-one with its closest structural analogs, focusing on substituent effects, reactivity, and applications.
Key Structural Differences
Note: *Estimated values for this compound based on structural analysis.
Substituent Effects on Reactivity and Stability
- Chlorine vs. Fluorine : The trichloromethyl group in this compound introduces significant steric bulk and electronegativity, favoring elimination or hydrolysis reactions. In contrast, the trifluoromethyl and fluorinated groups in the methacrylate derivative enhance thermal and chemical stability due to fluorine’s strong C-F bonds and low polarizability .
- Hydroxyl Group : The hydroxyl group in both compounds enables hydrogen bonding, but its position at C4 in this compound may sterically hinder interactions compared to the methacrylate-linked hydroxyl group in the fluorinated analog.
Research Findings and Limitations
- Gaps in Data: Limited experimental data for this compound hinder direct comparisons. For instance, its melting point, solubility, and spectroscopic profiles remain undocumented in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
